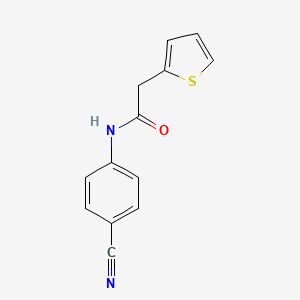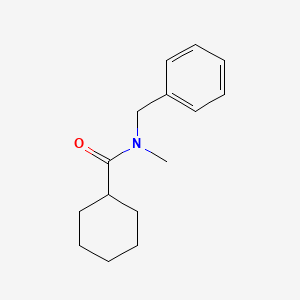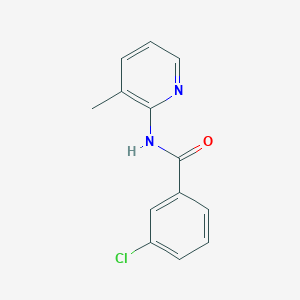
N-(4-cyanophenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(2-thienyl)acetamide, also known as CTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. CTAP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-2-(2-thienyl)acetamide involves its binding to the mu opioid receptor, which is a G protein-coupled receptor that is located in the brain and spinal cord. By binding to the mu opioid receptor, N-(4-cyanophenyl)-2-(2-thienyl)acetamide prevents the activation of the receptor by endogenous opioid peptides, such as endorphins and enkephalins, as well as exogenous opioid drugs, such as morphine and heroin.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(2-thienyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the reduction of opioid tolerance and dependence, and the modulation of reward pathways in the brain. N-(4-cyanophenyl)-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-cyanophenyl)-2-(2-thienyl)acetamide as a research tool is its high specificity for the mu opioid receptor, which allows for the selective modulation of opioid signaling pathways. However, N-(4-cyanophenyl)-2-(2-thienyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, N-(4-cyanophenyl)-2-(2-thienyl)acetamide may have off-target effects on other opioid receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-2-(2-thienyl)acetamide, including the development of more potent and selective mu opioid receptor antagonists, the investigation of the role of N-(4-cyanophenyl)-2-(2-thienyl)acetamide in pain and inflammation, and the exploration of N-(4-cyanophenyl)-2-(2-thienyl)acetamide as a potential therapeutic agent for the treatment of opioid addiction. Additionally, the use of N-(4-cyanophenyl)-2-(2-thienyl)acetamide in combination with other drugs or therapies may hold promise for the treatment of a range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanophenylamine. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of N-(4-cyanophenyl)-2-(2-thienyl)acetamide has been well-established in the literature, and several variations of the procedure have been reported.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(2-thienyl)acetamide has been used in a variety of scientific research applications, including studies of opioid receptors, pain management, and drug addiction. N-(4-cyanophenyl)-2-(2-thienyl)acetamide is a potent antagonist of the mu opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By blocking the mu opioid receptor, N-(4-cyanophenyl)-2-(2-thienyl)acetamide has been shown to reduce the effects of opioid drugs, such as morphine and heroin.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-9-10-3-5-11(6-4-10)15-13(16)8-12-2-1-7-17-12/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIQHJUEMGSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)


![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)








![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)